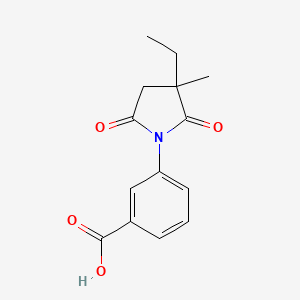
4-(4-chloro-2-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine and related derivatives involves multi-step chemical processes. These derivatives are usually synthesized through reactions that may include connection reactions of thiadiazol with N-substituted piperazine, highlighting the influence of solvent, acid acceptor, and reaction temperature on yields. Optimal conditions for synthesizing certain derivatives have been identified, such as using acetonitrile as a solvent and triethylamine as an acid acceptor at specific temperatures to achieve high yields (Wu Qi, 2014).
Molecular Structure Analysis
Molecular structure characterizations of related compounds have been performed using techniques such as X-ray crystallography. For instance, a study on 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine revealed a non-planar butadiene unit and a chair conformation for the piperazine ring, showcasing the complex structural attributes of these molecules (N. G. Deniz & C. Ibiş, 2009).
Aplicaciones Científicas De Investigación
Antibacterial Activities
Piperazine derivatives have been synthesized and studied for their antibacterial properties. Wu Qi (2014) explored the synthesis and antibacterial activities of piperazine derivatives against various microorganisms, indicating the potential of these compounds in developing new antibacterial agents (Wu Qi, 2014).
Synthesis of N-Heterocycles
Johnathan V. Matlock et al. (2015) reported a concise synthesis of stereodefined C-substituted morpholines and piperazines, showcasing the versatility of piperazine derivatives in organic synthesis and their potential applications in creating a wide range of heterocyclic compounds (Matlock et al., 2015).
Antimicrobial and Antitubercular Activities
Research into piperazine derivatives has also extended into antimicrobial and antitubercular activities, with compounds being evaluated for their efficacy against various pathogens. Studies by H. Bektaş et al. (2010) and A. M. Thompson et al. (2016) highlight the development and characterization of piperazine-based compounds with significant antimicrobial and antitubercular properties, suggesting their potential in treating infectious diseases (Bektaş et al., 2010); (Thompson et al., 2016).
Antiviral Activities
The development of piperazine derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies their potential in antiviral therapy. Research conducted by D. Romero et al. (1994) focused on synthesizing and evaluating piperazine analogues for their inhibition of HIV-1, demonstrating the role of these compounds in developing new therapeutic agents for viral infections (Romero et al., 1994).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(16-8-7-14(18)11-17(16)21(22)23)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZAIBZSMBEVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
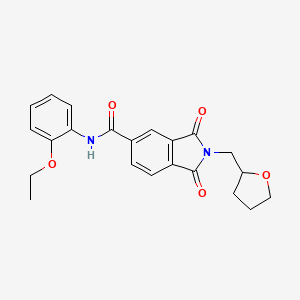
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)
![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)
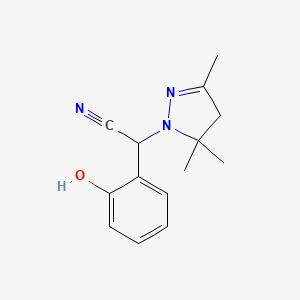

![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
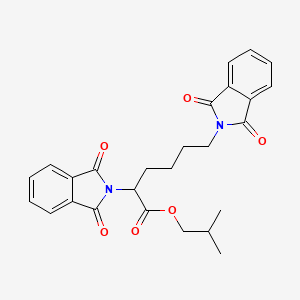
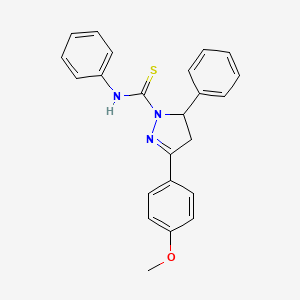

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)
